REACTION_CXSMILES
|
CO[C:3](=O)[C:4]([CH3:6])=[CH2:5].[CH2:8]=[CH:9][C:10]1C=[CH:14][CH:13]=[CH:12][CH:11]=1.[CH2:16]([O:20][C:21](=[O:24])[CH:22]=C)[CH2:17][CH2:18][CH3:19].OO>[Fe](Cl)Cl>[CH2:10]([C:9]1[CH:8]=[CH:19][CH:18]=[CH:17][C:16]=1[OH:20])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:3][CH:4]([CH3:6])[CH3:5].[CH2:21]1[O:24][CH2:22]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(=C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(C=C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
C14 -fatty amine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
C14 -fatty amine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
iron (II) chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
ADDITION
|
Details
|
is added dropwise at 85°C. over a period of 4 - 6 hours to an aqueous solution
|
Type
|
CUSTOM
|
Details
|
The dispersion obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC(C)C)C1=C(C=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 100 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |